molecular formula C12H16O4 B2984535 (2-Oxo-3-bornyl)glyoxylic acid CAS No. 10277-34-6

(2-Oxo-3-bornyl)glyoxylic acid

Cat. No.: B2984535
CAS No.: 10277-34-6
M. Wt: 224.256
InChI Key: JZNKIJDJYKNHEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Oxo-3-bornyl)glyoxylic acid” is a chemical compound . It is also known as “2-oxo-3-bornaneglyoxylic acid” and "oxo(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-2-yl)acetic acid" .


Synthesis Analysis

The synthesis of glyoxylic acid, which is a component of “this compound”, has been described in the literature . It can be synthesized from aqueous solutions of glyoxal using catalytic, electrochemical, and enzymatic methods, as well as by ozonolysis of maleic acid in solution . Alternative methods for glyoxylic acid synthesis include from glycolic acid in the presence of glycolate oxidase, oxalic acid, ethyl alcohol, and from various halogenated acetic acid derivatives .


Molecular Structure Analysis

The molecular structure of glyoxylic acid, a component of “this compound”, is described as having an aldehyde functional group . In the presence of water, the carbonyl rapidly converts to a geminal diol . The equilibrium constant (K) is 300 for the formation of dihydroxyacetic acid at room temperature .


Chemical Reactions Analysis

Glyoxylic acid, a component of “this compound”, is about ten times stronger an acid than acetic acid . With concentrated base, glyoxylic acid disproportionates via a Cannizzaro reaction, forming hydroxyacetic acid and oxalic acid .


Physical and Chemical Properties Analysis

Glyoxylic acid, a component of “this compound”, has a molar mass of 74.035 g·mol−1, a density of 1.384 g/mL, a melting point of 80 °C, and a boiling point of 111 °C . Its acidity (pKa) is 3.18 .

Scientific Research Applications

Understanding Oxidative Stress and Antioxidant Mechanisms

(2-Oxo-3-bornyl)glyoxylic acid, while not directly mentioned, relates to studies focused on understanding oxidative stress, antioxidant mechanisms, and molecular interactions within biological systems. These studies are crucial for developing interventions against diseases associated with oxidative stress and exploring the potential of natural compounds in therapeutics.

For example, research on antioxidant activity assessment methods provides insights into how compounds can counteract oxidative stress, highlighting the importance of identifying and quantifying antioxidants in complex biological systems (Munteanu & Apetrei, 2021). Similarly, studies on hydroxycinnamic acids (HCAs) delve into structure-activity relationships, offering a framework for understanding how molecular structures like those in this compound may influence antioxidant capabilities and therapeutic potentials (Razzaghi-Asl et al., 2013).

Polymeric Drug Delivery Systems

In the realm of drug delivery, the development of polymeric materials for controlled release offers a direct application for research into compounds like this compound. By understanding the interaction between polymers and active pharmaceutical ingredients, researchers can design more effective drug delivery systems. For instance, studies on poly(lactic-co-glycolic acid)-based systems review the mechanisms of drug release from these biodegradable polymers, which is fundamental for enhancing the efficacy and safety of therapeutic agents (Fredenberg et al., 2011).

Biotechnological and Environmental Applications

Exploring laccases and their applications in biotechnology and environmental remediation further highlights the relevance of compounds like this compound in scientific research. Laccases can oxidize a wide range of substrates, including phenolic and non-phenolic compounds, showcasing their utility in detoxifying industrial effluents and synthesizing environmentally friendly products (Couto & Herrera, 2006).

Safety and Hazards

Glyoxylic acid, a component of “(2-Oxo-3-bornyl)glyoxylic acid”, may be corrosive to metals, cause severe skin burns and eye damage, and may cause an allergic skin reaction .

Future Directions

The sunlight-driven aqueous photochemistry of small 2-oxocarboxylic acids, such as glyoxylic acid, is a potential major source of organic aerosol . This has prompted investigations into the mechanisms of glyoxylic acid photochemistry . Future studies are needed based on reports that use novel strategies and methodologies to advance this field .

Biochemical Analysis

Biochemical Properties

(2-Oxo-3-bornyl)glyoxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with glyoxylate reductase, an enzyme that catalyzes the reduction of glyoxylate to glycolate. This interaction is essential in the glyoxylate cycle, a metabolic pathway that enables organisms to convert fatty acids into carbohydrates .

Additionally, this compound can interact with transaminases, enzymes that transfer amino groups from amino acids to keto acids. This interaction is vital for amino acid metabolism and the synthesis of various biomolecules. The compound’s structure allows it to form stable complexes with these enzymes, facilitating efficient biochemical reactions .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can impact oxidative stress responses and cellular metabolism .

Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression of genes involved in metabolic pathways, stress responses, and cell cycle regulation . The compound’s effects on cellular metabolism are also significant, as it can influence the balance between anabolic and catabolic processes.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to active sites of enzymes, either inhibiting or activating their functions. For instance, its interaction with glyoxylate reductase involves binding to the enzyme’s active site, leading to a conformational change that enhances the enzyme’s activity .

Additionally, this compound can act as a competitive inhibitor for certain enzymes, preventing the binding of natural substrates. This inhibition can regulate metabolic pathways by controlling the flux of intermediates through these pathways . The compound’s ability to modulate gene expression is also linked to its interaction with DNA-binding proteins and transcription factors, altering the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability is a critical factor, as it can degrade under certain conditions, affecting its biochemical activity. Studies have shown that this compound remains stable under neutral pH and moderate temperatures but can degrade in highly acidic or basic environments .

Long-term exposure to this compound in in vitro studies has revealed its potential to induce adaptive responses in cells. These responses include upregulation of antioxidant enzymes and changes in metabolic enzyme activities, indicating the compound’s role in cellular homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance metabolic efficiency and promote cellular health. At higher doses, it can exhibit toxic effects, including oxidative stress and disruption of cellular functions .

Threshold effects have been identified, where the compound’s beneficial effects are maximized at specific concentrations, beyond which adverse effects become prominent. These findings highlight the importance of dosage optimization in potential therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the glyoxylate cycle and amino acid metabolism. In the glyoxylate cycle, it serves as a substrate for glyoxylate reductase, facilitating the conversion of glyoxylate to glycolate . This pathway is crucial for organisms that rely on fatty acid metabolism for energy production.

The compound also participates in transamination reactions, where it acts as a keto acid acceptor, enabling the transfer of amino groups from amino acids. This role is vital for the synthesis of non-essential amino acids and the regulation of nitrogen balance in cells .

Properties

IUPAC Name

2-oxo-2-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-11(2)6-4-5-12(11,3)9(14)7(6)8(13)10(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNKIJDJYKNHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2C(=O)C(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.